6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of chlorine atoms and a methyl group in its structure suggests it may exhibit unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically begins with commercially available starting materials such as 2-chloropyridine and hydrazine derivatives.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Electrophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other electrophiles under suitable conditions.
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Oxidation and Reduction
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives such as azides, thiols, and amines can be formed.
Oxidized Products: Hydroxylated or carbonylated derivatives depending on the oxidizing agent and conditions.
Reduced Products: Methyl derivatives upon reduction of the chloromethyl group.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology and Medicine
Antimicrobial Agents: Investigated for antimicrobial properties against various bacterial and fungal strains.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agrochemicals: Explored for use in the synthesis of agrochemical compounds with potential pesticidal activity.
Mechanism of Action
The mechanism by which 6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chlorine and methyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-chloro-5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group on the nitrogen atom, which may affect its reactivity and biological activity.
5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the chlorine atom on the pyridine ring, potentially altering its chemical properties and applications.
6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the chloromethyl group, which may reduce its versatility in synthetic applications.
Uniqueness
6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the combination of its structural features, which confer distinct reactivity and potential biological activity. The presence of both chlorine and methyl groups enhances its versatility in chemical synthesis and its potential as a pharmacophore in drug discovery.
Properties
CAS No. |
2408974-48-9 |
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Molecular Formula |
C8H7Cl2N3 |
Molecular Weight |
216.1 |
Purity |
95 |
Origin of Product |
United States |
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